Grgdnp
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Grgdnp can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid is coupled to it using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Industrial production often includes rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Grgdnp undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid substitution can be achieved using standard peptide synthesis reagents such as DIC or EDC.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Grgdnp has a wide range of scientific research applications, including:
Chemistry: It is used as a model peptide in studies of peptide synthesis, folding, and stability.
Biology: this compound is employed in cell adhesion and migration assays to study the interactions between cells and the extracellular matrix.
Medicine: The peptide is used in the development of targeted drug delivery systems, particularly for cancer therapy.
Mechanism of Action
Grgdnp exerts its effects by binding to integrin receptors on the cell surface, particularly αvβ3 integrin. This binding triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, growth, and differentiation. The peptide can also induce apoptosis by activating pro-caspase-3 and promoting its autoprocessing .
Comparison with Similar Compounds
Grgdnp is unique in its high affinity for integrin receptors and its ability to modulate cell behavior. Similar compounds include:
RGD peptide (Gly-Arg-Gly-Asp): This peptide shares the core RGD sequence but lacks the additional Asn-Pro residues, which can affect its binding affinity and specificity.
Cyclo(RGDfK): A cyclic peptide with enhanced stability and binding affinity compared to linear RGD peptides.
cRGDyK: Another cyclic peptide with modifications to improve its pharmacokinetic properties.
This compound stands out due to its specific sequence and the presence of additional residues that enhance its biological activity and targeting ability.
Properties
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAHAVYVGPRZJU-XUXIUFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N10O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.